molecular formula C23H27N5O2 B241792 Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate

Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate

Cat. No.: B241792
M. Wt: 405.5 g/mol
InChI Key: UVSVJMGTGSVKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate, also known as CMMPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CMMPB is a benzimidazole derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, viral replication, and inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C. In addition, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate in lab experiments is that it has been synthesized in high purity and can be easily obtained. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate. One area of interest is the development of this compound derivatives that have improved efficacy and reduced toxicity. Another area of interest is the investigation of this compound as a potential treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies on the mechanism of action of this compound could lead to the development of new therapies for a variety of conditions.

Synthesis Methods

The synthesis of Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate involves a multistep process that starts with the condensation of 4-methyl-1-piperazinecarboxylic acid with 2-amino-3-cyano-4-methylpyridine. The resulting intermediate is then reacted with 1,2-diaminobenzene to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 3-[4-cyano-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazol-2-yl]propanoate

InChI

InChI=1S/C23H27N5O2/c1-4-30-21(29)10-9-17-16(2)18(15-24)22-25-19-7-5-6-8-20(19)28(22)23(17)27-13-11-26(3)12-14-27/h5-8H,4,9-14H2,1-3H3

InChI Key

UVSVJMGTGSVKLT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C

Origin of Product

United States

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